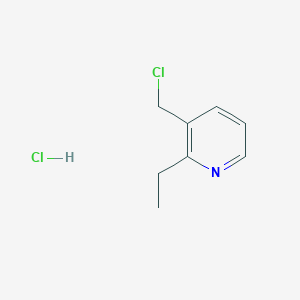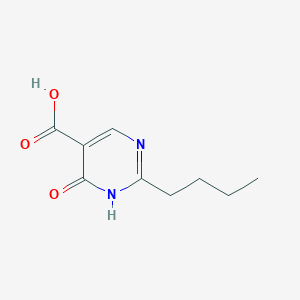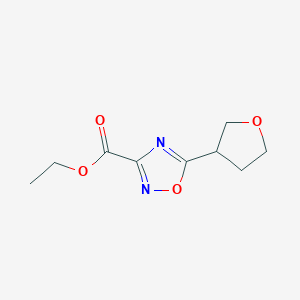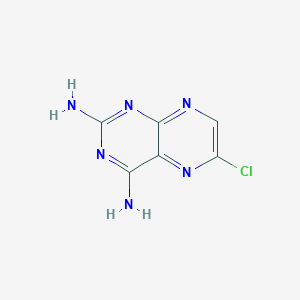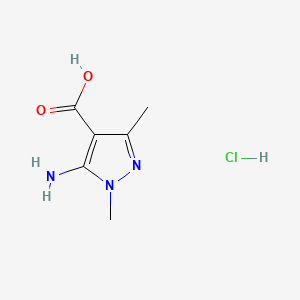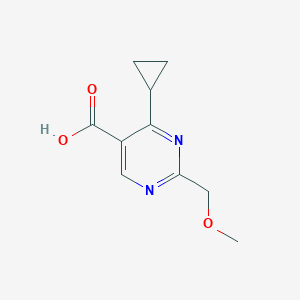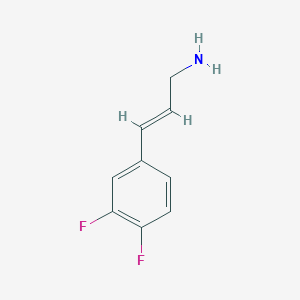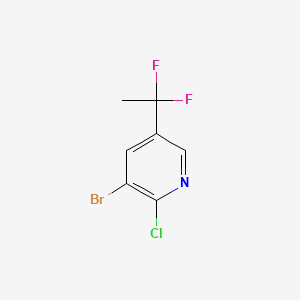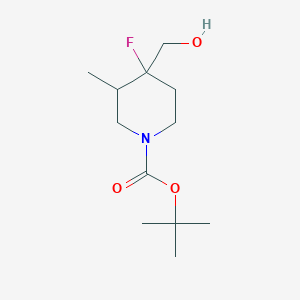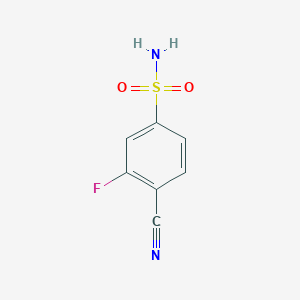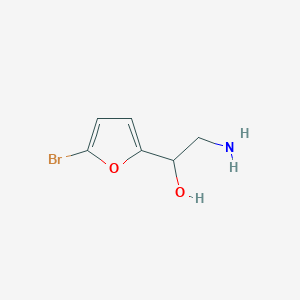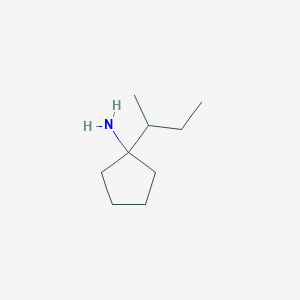![molecular formula C9H11F3O3 B13544165 1-(Trifluoromethyl)-2-oxabicyclo[2.2.2]octane-4-carboxylic acid CAS No. 2825012-62-0](/img/structure/B13544165.png)
1-(Trifluoromethyl)-2-oxabicyclo[2.2.2]octane-4-carboxylic acid
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1-(Trifluoromethyl)-2-oxabicyclo[222]octane-4-carboxylic acid is a unique organic compound characterized by its bicyclic structure and the presence of a trifluoromethyl group
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of 1-(Trifluoromethyl)-2-oxabicyclo[2.2.2]octane-4-carboxylic acid typically involves the cycloaddition reactions of suitable precursors. One common method includes the [4+2] cycloaddition of cyclohexenones with electron-deficient alkenes, facilitated by enamine or iminium catalysis . This reaction is conducted under mild conditions, often in the presence of an organic base, and yields the desired bicyclic structure with high enantioselectivity.
Industrial Production Methods: Industrial production of this compound may involve similar cycloaddition reactions but on a larger scale. The process is optimized for yield and purity, often employing continuous flow reactors to maintain consistent reaction conditions and improve efficiency.
化学反应分析
Types of Reactions: 1-(Trifluoromethyl)-2-oxabicyclo[2.2.2]octane-4-carboxylic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially modifying its reactivity and properties.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are frequently used.
Substitution: Nucleophiles like amines or thiols can be employed under basic conditions to achieve substitution reactions.
Major Products: The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while substitution reactions can introduce a variety of functional groups, enhancing the compound’s versatility.
科学研究应用
1-(Trifluoromethyl)-2-oxabicyclo[2.2.2]octane-4-carboxylic acid has several applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex molecules, particularly in the development of pharmaceuticals and agrochemicals.
Biology: The compound’s unique structure makes it a valuable tool in studying enzyme interactions and metabolic pathways.
Industry: It is used in the production of advanced materials, including polymers and coatings, due to its stability and reactivity.
作用机制
The mechanism by which 1-(Trifluoromethyl)-2-oxabicyclo[2.2.2]octane-4-carboxylic acid exerts its effects involves interactions with specific molecular targets. For instance, in medicinal applications, it may inhibit bacterial enzymes by mimicking the structure of natural substrates, thereby blocking essential metabolic pathways . The trifluoromethyl group enhances the compound’s binding affinity and stability, making it a potent inhibitor.
相似化合物的比较
Bicyclo[2.2.2]octane-1-carboxylic acid: Lacks the trifluoromethyl group, resulting in different reactivity and applications.
1-(Trifluoromethyl)cyclopentane-1-carboxylic acid: Shares the trifluoromethyl group but has a different ring structure, affecting its chemical properties and uses.
Uniqueness: 1-(Trifluoromethyl)-2-oxabicyclo[2.2.2]octane-4-carboxylic acid is unique due to its combination of a bicyclic structure and a trifluoromethyl group. This combination imparts distinct chemical properties, such as increased stability and reactivity, making it valuable in various applications.
属性
CAS 编号 |
2825012-62-0 |
|---|---|
分子式 |
C9H11F3O3 |
分子量 |
224.18 g/mol |
IUPAC 名称 |
1-(trifluoromethyl)-2-oxabicyclo[2.2.2]octane-4-carboxylic acid |
InChI |
InChI=1S/C9H11F3O3/c10-9(11,12)8-3-1-7(2-4-8,5-15-8)6(13)14/h1-5H2,(H,13,14) |
InChI 键 |
GAXGQMVDGWIRNL-UHFFFAOYSA-N |
规范 SMILES |
C1CC2(CCC1(CO2)C(=O)O)C(F)(F)F |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


